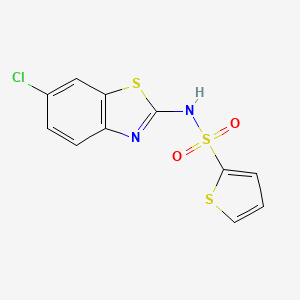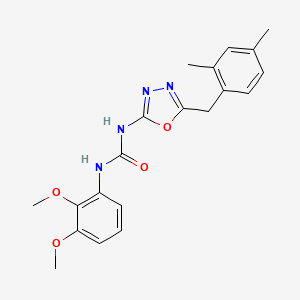
1-(2,3-Dimethoxyphenyl)-3-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both a urea moiety and an oxadiazole ring, suggests potential biological activity and utility in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Urea Derivative: The oxadiazole intermediate is then coupled with a urea derivative, often using a coupling reagent such as carbodiimide in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds generally involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Dimethoxyphenyl)-3-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the oxadiazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The oxadiazole ring and urea moiety may contribute to the binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,3-Dimethoxyphenyl)-3-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)urea: Similar structure with a different substituent on the oxadiazole ring.
1-(2,3-Dimethoxyphenyl)-3-(5-(2,4-dimethylbenzyl)-1,3,4-thiadiazol-2-yl)urea: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
1-(2,3-Dimethoxyphenyl)-3-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)urea is unique due to the specific combination of its substituents and the presence of both an oxadiazole ring and a urea moiety. This combination may confer unique biological activity and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C20H22N4O4 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
1-(2,3-dimethoxyphenyl)-3-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]urea |
InChI |
InChI=1S/C20H22N4O4/c1-12-8-9-14(13(2)10-12)11-17-23-24-20(28-17)22-19(25)21-15-6-5-7-16(26-3)18(15)27-4/h5-10H,11H2,1-4H3,(H2,21,22,24,25) |
Clave InChI |
KDRJIWXHHBJXHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)NC3=C(C(=CC=C3)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene](/img/structure/B14141935.png)
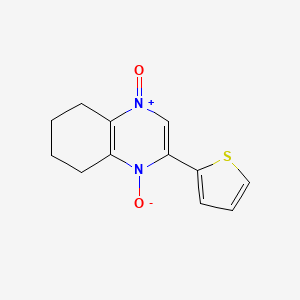
![Di-tert-butyl(2'-isopropyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14141945.png)
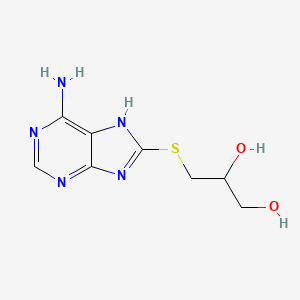

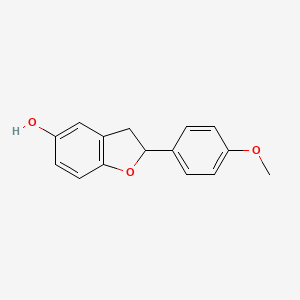
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B14141970.png)
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-nitrobenzamide](/img/structure/B14141987.png)
![1h-Indole-7-carboxylic acid,[1,2-dihydro-2-oxo-1-(phenylmethyl)-3h-indol-3-ylidene]hydrazide](/img/structure/B14141993.png)
![4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B14141997.png)
![N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14142002.png)

![7-tert-butyl-2-(hexylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14142014.png)
